molecular formula C10H12FNO B1365848 N-Propyl 4-fluorobenzamide CAS No. 349129-65-3

N-Propyl 4-fluorobenzamide

Cat. No. B1365848
M. Wt: 181.21 g/mol
InChI Key: JKUGHIBZJGKKTQ-UHFFFAOYSA-N
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Description

“N-Propyl 4-fluorobenzamide” is a chemical compound with the molecular formula C10H12FNO12. It is used in laboratory chemicals2.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “N-Propyl 4-fluorobenzamide”. However, it is commercially available from various suppliers3.



Molecular Structure Analysis

The molecular structure of “N-Propyl 4-fluorobenzamide” consists of a benzamide group with a fluorine atom at the 4th position and a propyl group attached to the nitrogen atom14. The molecular weight is 181.2115.



Chemical Reactions Analysis

There is no specific information available about the chemical reactions involving “N-Propyl 4-fluorobenzamide”. However, it’s important to note that any chemical reactions should be conducted under controlled conditions to prevent any hazardous situations2.



Physical And Chemical Properties Analysis

“N-Propyl 4-fluorobenzamide” is a stable compound under normal conditions2. The exact physical properties such as melting point, boiling point, and density are not specified in the available resources1.


Scientific Research Applications

Brain Imaging and Neuroscience

  • Positron Emission Tomography (PET) Imaging Agents : N-Propyl 4-fluorobenzamide derivatives have been explored as potential brain imaging agents for PET. For example, [(18)F]MPP3F, a derivative of N-Propyl 4-fluorobenzamide, demonstrated potential as a brain imaging agent in biodistribution studies in mice (Mou et al., 2009).
  • Sigma Receptors Imaging : Derivatives of N-Propyl 4-fluorobenzamide, such as N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide, have shown high affinity and selectivity for sigma receptors. These compounds are promising for PET imaging of sigma receptors, particularly in the brain (Shiue et al., 1997).

Molecular Structure and Synthesis

  • Crystal Structures Analysis : Studies have been conducted on the crystal structures of N-(arylsulfonyl)-4-fluorobenzamides, providing insights into their molecular conformation and potential applications in material science (Suchetan et al., 2016).
  • Synthesis of Fluorobenzamides : Research has been done on the synthesis of fluorobenzamides containing thiazole and thiazolidine, which are analogs of N-Propyl 4-fluorobenzamide. These compounds have shown promising antimicrobial activities (Desai et al., 2013).

Medical and Pharmaceutical Applications

  • Infection-Induced Urinary Stones Treatment : N-[diaminophosphinyl]-4-fluorobenzamide, a derivative of N-Propyl 4-fluorobenzamide, has been identified as a potent inhibitor of bacterial urease, showing promise in treating infection-induced urinary stones (Millner et al., 1982).
  • PET Imaging of Breast Cancer : Certain derivatives of N-Propyl 4-fluorobenzamide, such as N-(N-Benzylpiperidin-4-yl)-2-[(18)F]fluorobenzamide, have been explored for PET imaging of breast cancer, demonstrating high uptake in breast cancer tumors in studies (Shiue et al., 2000).

Safety And Hazards

“N-Propyl 4-fluorobenzamide” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation2. Safety measures should include wearing protective gloves, protective clothing, eye protection, and face protection. It should be used only outdoors or in a well-ventilated area2.


Future Directions

The future directions of “N-Propyl 4-fluorobenzamide” are not specified in the available resources. However, like many chemical compounds, its potential uses and applications may be explored in various fields of research and industry.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.


properties

IUPAC Name

4-fluoro-N-propylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c1-2-7-12-10(13)8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKUGHIBZJGKKTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40404629
Record name N-PROPYL 4-FLUOROBENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Propyl 4-fluorobenzamide

CAS RN

349129-65-3
Record name N-PROPYL 4-FLUOROBENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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